2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a pyridine ring, a quinoline core, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The pyridine and quinoline rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or quinoline rings .
Scientific Research Applications
2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Studies: It has been used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Pyridine Derivatives: Nicotine and pyridoxine are examples of pyridine derivatives with distinct structures and functions.
Uniqueness
2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione stands out due to its combination of the pyridine and quinoline rings with the ethylsulfanyl group.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C20H22N4O2S/c1-4-27-19-23-17-16(18(26)24-19)14(11-6-5-7-21-10-11)15-12(22-17)8-20(2,3)9-13(15)25/h5-7,10,14H,4,8-9H2,1-3H3,(H2,22,23,24,26) |
InChI Key |
IJWSIDZBHGDCNU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4)C(=O)N1 |
Origin of Product |
United States |
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